1-(5-Fluoropyrimidin-2-yl)azepane
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Overview
Description
This compound features a seven-membered azepane ring fused with a fluoropyrimidine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)azepane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-fluoropyrimidine with an azepane derivative. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted azepane derivatives .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)azepane has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a DNA-binding agent and enzyme inhibitor.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Industry: Utilized in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azepane involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA replication or transcription. Additionally, the azepane ring may interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-(2-Chloro-5-fluoropyrimidin-4-yl)azepane
- 1-(5-Fluoropyrimidin-2-yl)piperidin-4-one
- Azepine, azepinone, and other azepane derivatives
Uniqueness: 1-(5-Fluoropyrimidin-2-yl)azepane stands out due to its unique combination of a fluoropyrimidine moiety and an azepane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it suitable for diverse research and industrial uses .
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-9-7-12-10(13-8-9)14-5-3-1-2-4-6-14/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUIABZWBXLND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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